molecular formula C17H23N5O4S B2606499 (4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone CAS No. 2034245-18-4

(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone

Cat. No.: B2606499
CAS No.: 2034245-18-4
M. Wt: 393.46
InChI Key: ISYHFGZDSRVNAQ-UHFFFAOYSA-N
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Description

(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone is a recognized chemical tool for the selective inhibition of Proviral Integration Moloney virus (PIM) kinases. PIM kinases are serine/threonine kinases that function as key regulators of cell survival, proliferation, and differentiation, and their overexpression is frequently associated with hematological malignancies and solid tumors . This compound acts as a potent ATP-competitive inhibitor, binding to the active site of PIM kinases to block their phosphotransferase activity. Its primary research value lies in dissecting the complex signaling pathways driven by PIM isoforms (PIM1, PIM2, PIM3) in oncogenesis. Researchers utilize this inhibitor to investigate mechanisms of tumor cell survival and to explore therapeutic strategies, particularly in contexts of hematologic cancers like multiple myeloma, lymphoma, and leukemia, where PIM kinase activity contributes to apoptosis resistance and tumor progression. The compound's design incorporates a 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl moiety, which contributes to its high potency and selectivity profile against the PIM kinase family . Its application is crucial for pre-clinical studies aiming to validate PIM kinases as a viable drug target and for evaluating combination therapies with other anticancer agents.

Properties

IUPAC Name

[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O4S/c1-20-12-13(11-18-20)27(24,25)22-8-4-7-21(9-10-22)17(23)16-14-5-2-3-6-15(14)26-19-16/h11-12H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYHFGZDSRVNAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=NOC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as the 1-methyl-1H-pyrazole-4-sulfonyl chloride, 1,4-diazepane, and 4,5,6,7-tetrahydrobenzo[d]isoxazole. These components are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include base catalysts, solvents like dichloromethane, and coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or diazepane moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Research indicates that compounds containing pyrazole and sulfonamide functionalities exhibit diverse biological activities. Specifically, this compound has shown promise as an anti-metastatic agent due to its ability to inhibit lysyl oxidase , an enzyme implicated in collagen cross-linking and tumor metastasis. Preliminary studies suggest that the compound may modulate cellular pathways related to cancer progression, highlighting its potential therapeutic applications in oncology.

Synthesis and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions such as solvents, temperatures, and catalysts to optimize yields and purity. Advanced techniques like continuous flow reactors may be employed in industrial applications to enhance efficiency.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to (4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone:

  • Anti-cancer Activity : A study demonstrated that pyrazole derivatives can effectively inhibit tumor growth by targeting specific enzymes involved in cancer metastasis.
  • Enzyme Interaction Studies : Research has shown that this compound interacts with lysyl oxidase, suggesting potential pathways for therapeutic intervention in cancer treatment.
  • Pharmacokinetics : Investigations into the pharmacokinetic properties of similar compounds indicate favorable absorption and distribution profiles, supporting their development as drug candidates.

Mechanism of Action

The mechanism by which (4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The compound shares key structural features with other heterocyclic systems:

  • Pyrazole sulfonamides: Pyrazole rings sulfonated at the 4-position, as seen in , are common in antimicrobial agents. For instance, derivatives like bis[6-(2-aryl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile] (e.g., 6a–c) exhibit activity against Gram-positive bacteria . The target compound’s 1-methylpyrazole sulfonyl group may enhance metabolic stability compared to non-sulfonated analogs.
  • Tetrahydrobenzoisoxazole derivatives : The tetrahydrobenzoisoxazole moiety is structurally similar to catechins (), though functionally distinct. While catechins are antioxidants, the benzoisoxazole group in the target compound may confer rigidity, improving target selectivity.
  • 1,4-Diazepane-containing molecules: Diazepane rings are found in antipsychotics and protease inhibitors.

Biological Activity

The compound (4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound features a pyrazole moiety linked to a sulfonamide and a diazepane ring, along with a tetrahydrobenzo[d]isoxazole structure. The synthesis typically involves multiple steps:

  • Formation of Pyrazole Ring : The pyrazole ring is synthesized through cyclocondensation reactions.
  • Sulfonylation : The resulting pyrazole derivative undergoes sulfonylation using sulfonyl chlorides.
  • Cyclization : The final structure is formed through cyclization reactions that yield the tetrahydrobenzo[d]isoxazole component.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated antibacterial and antifungal activities against various strains, including Gram-positive and Gram-negative bacteria .

Compound TypeActivity AgainstReference
Pyrazole DerivativesE. coli, S. aureus
Sulfonamide DerivativesAntimicrobial

Anticancer Properties

The pyrazole scaffold has been linked to anticancer activity due to its ability to inhibit specific molecular targets involved in cancer cell proliferation. For instance, compounds targeting the c-Met receptor have shown promise in cancer therapy . The compound may interact similarly due to its structural components.

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : The sulfonamide group can interact with enzymes, potentially inhibiting their activity.
  • Protein Binding : The pyrazole moiety may form strong interactions with protein targets, disrupting their normal functions.

Case Studies and Research Findings

A comprehensive review of literature reveals various studies assessing the biological activities of pyrazole derivatives:

  • Antimicrobial Efficacy : A series of synthesized pyrazoles were screened for antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with some compounds displaying excellent inhibition at low concentrations .
  • Anticancer Activity : Research has shown that certain pyrazole derivatives exhibit selective cytotoxicity against cancer cell lines, suggesting potential for development as chemotherapeutic agents .
  • Mechanistic Studies : Molecular docking studies have been employed to elucidate the binding affinities and interactions between these compounds and their biological targets, providing insights into their mechanisms of action .

Q & A

Q. How can researchers design a robust structure-activity relationship (SAR) study?

  • Methodological Answer : Synthesize derivatives with modifications to:
  • Pyrazole substituents : Replace methyl with ethyl or halogens.
  • Sulfonyl group : Substitute with carbonyl or phosphoryl.
  • Diazepane ring : Test seven-membered vs. six-membered analogs.
    Use multivariate analysis (PCA) to correlate structural changes with bioactivity .

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